

An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of **fenazaquin**. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application.

Chemical and Physical Properties

Fenazaquin is a quinazoline acaricide and insecticide.[1][2] Its physicochemical properties are summarized in the table below, providing a quantitative basis for understanding its behavior in various systems.



Property	Value	Reference
Molecular Formula	C20H22N2O	[3]
Molecular Weight	306.4 g/mol	[3]
CAS Number	120928-09-8	[3][4]
IUPAC Name	4-[2-(4-tert- butylphenyl)ethoxy]quinazoline	[3]
Appearance	Colorless crystals	[3]
Melting Point	77.5-80 °C	[3][5]
Water Solubility	0.1 - 0.2 ppm	[5]
Solubility in Organic Solvents (g/L at 23 °C)	In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100	[3]
Vapor Pressure	3.4 x 10 ⁻³ mPa (2.55 x 10 ⁻⁸ mm Hg) at 25 °C	[3]
LogP (Octanol-Water Partition Coefficient)	5.51 at 20 °C	[3]
рКа	2.44	[3]
Density	1.16 g/cm ³	[3]

Chemical Structure

Fenazaquin is a member of the quinazoline chemical class.[2][6] Its structure features a quinazoline ring linked via an ether bond to a phenethyl group, which is substituted with a tert-butyl group.



Structure of **Fenazaquin**:

Caption: Chemical structure of **Fenazaquin**.

Experimental Protocols

Several synthetic routes for **fenazaquin** have been described. A common method involves the reaction of 4-hydroxyquinazoline with a halogenated 4-tert-butylphenylethane derivative.

Protocol 1: Synthesis from 4-tert-butylbenzene ethanol[1][7]

- Bromination of 4-tert-butylbenzene ethanol: 4-tert-butylbenzene ethanol is reacted with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction mixture is stirred for 3-5 hours at 25 °C.
- Purification of the intermediate: The resulting intermediate, 2-(4-tert-butylphenyl)bromoethane, is purified through precipitation, dissolution in dichloromethane, washing, and column chromatography.
- Condensation with 4-hydroxyquinazoline: The purified intermediate is then reacted with 4-hydroxyquinazoline in an organic solvent. The reaction is carried out at a temperature ranging from 0 to 100 °C.
- Final product isolation: After the reaction is complete, the organic solvent is removed. The crude product is then washed and recrystallized to yield the final **fenazaquin** product.

Protocol 2: Green Synthesis Method[8]

- Chlorination of 4-hydroxyquinazoline: 4-hydroxyquinazoline is suspended in an organic solvent with N,N-dimethylformamide as a catalyst. A chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is added dropwise at a temperature between -5 °C and 120 °C.
- Removal of chlorinating agent: After the reaction, the excess chlorinating agent is removed by heating.
- Condensation with p-tert-Butylphenethyl alcohol: A solution of p-tert-butylphenethyl alcohol in an organic solvent is added dropwise to the reaction mixture at a temperature between 0 °C and 100 °C.



• Work-up: The reaction is held at temperature for 2 hours, after which the organic solvent is removed. The final product is obtained after washing and recrystallization.

Several analytical methods are available for the detection and quantification of **fenazaquin** in various matrices.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)[9]

- Principle: This is an enforcement analytical method for determining fenazaquin residues in plant commodities.
- Procedure:
 - Extraction of **fenazaquin** from the sample matrix.
 - Separation of fenazaquin from other components using a reversed-phase HPLC column.
 - Detection and quantification using a tandem mass spectrometer. The ion transitions monitored for **fenazaquin** are m/z 307.0 → 161.2 for quantitation and m/z 307.0 → 147.2 for confirmation.[5]
- Limit of Quantitation (LOQ): 0.01 ppm.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS)[10]

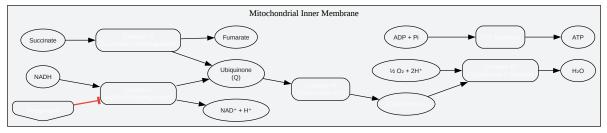
- Principle: This method is used for the determination of fenazaquin in environmental samples like water and soil.
- Procedure:
 - Sample preparation, which may include extraction and cleanup steps.
 - Injection of the sample into the GC-MS system.
 - Separation of fenazaquin based on its volatility and interaction with the GC column.
 - Detection and quantification by the mass spectrometer.



 Performance: The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.04 mg/L and 0.14 mg/L, respectively, in a study analyzing irrigation canal water and soil samples.[10]

Mechanism of Action and Signaling Pathways

Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][5][6][11] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing mortality in target pests.



Mechanism of Action of Fenazaquin

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Caption: Fenazaquin inhibits the mitochondrial electron transport chain at Complex I.

Metabolism

The biotransformation of **fenazaquin** in biological systems primarily involves cleavage of the ether bond and subsequent oxidation reactions.

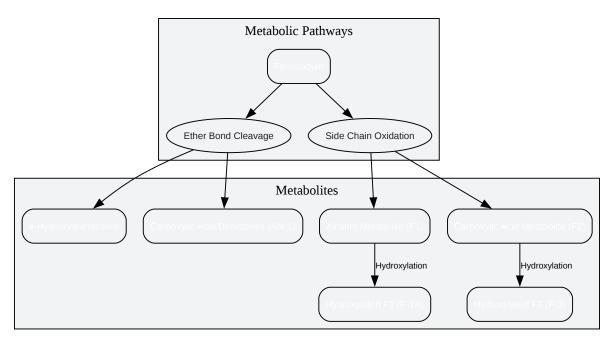
The metabolic pathway of **fenazaquin** involves several key transformations:[3][4][5][12]

• Ether Bond Cleavage: The primary metabolic step is the cleavage of the ether linkage, resulting in the formation of 4-hydroxyguinazoline and corresponding carboxylic acid



derivatives.[3][4][5][12]

- Oxidation of the Alkyl Side Chain: The tert-butyl group on the phenyl ring can undergo oxidation. One of the methyl groups can be oxidized to form an alcohol (Metabolite F1) or a carboxylic acid (Metabolite F2).[4][5][12]
- Hydroxylation: Further hydroxylation can occur on the O-ether alkyl moiety of Metabolite F1
 or at the 2-position of the quinazoline ring of Metabolite F2.[5][12]



Metabolic Pathway of Fenazaquin

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Caption: Simplified metabolic pathway of Fenazaquin.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672487#fenazaquin-chemical-properties-andstructure]

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